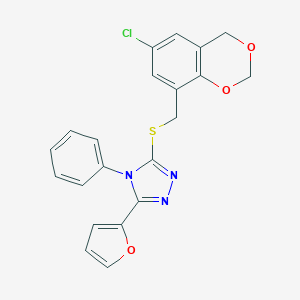
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide, commonly known as CBT-FPhS, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of CBT-FPhS involves the inhibition of MAGL, which is a serine hydrolase enzyme that catalyzes the hydrolysis of monoacylglycerols. MAGL is involved in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
CBT-FPhS has been shown to have several biochemical and physiological effects. It has been found to inhibit MAGL activity in various in vitro and in vivo models, leading to an increase in endocannabinoid levels. This increase in endocannabinoid levels has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. CBT-FPhS has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of CBT-FPhS is its potent inhibition of MAGL, which has been shown to have therapeutic potential in various diseases. CBT-FPhS has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, there are some limitations to using CBT-FPhS in lab experiments. For example, the compound is relatively new, and more research is needed to fully understand its safety and efficacy. Additionally, the synthesis of CBT-FPhS is a multistep process, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the research and development of CBT-FPhS. One potential application is in the treatment of pain and inflammation. Inhibition of MAGL has been shown to have analgesic and anti-inflammatory effects, and CBT-FPhS has the potential to be developed into a new class of painkillers. Another potential application is in the treatment of cancer. Endocannabinoids have been shown to have anti-tumor effects, and inhibition of MAGL has been shown to increase endocannabinoid levels. CBT-FPhS has the potential to be developed into a new class of anti-cancer agents. Overall, CBT-FPhS is a promising compound that has the potential to be developed into a new class of therapeutic agents for various diseases.
合成法
The synthesis of CBT-FPhS involves a multistep process that begins with the preparation of 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This is followed by the reaction of the thiol with (6-chloro-4H-1,3-benzodioxin-8-yl)methyl chloride to obtain the desired product, CBT-FPhS. The synthesis of CBT-FPhS has been reported in several research articles, and the purity of the compound has been confirmed using various analytical techniques.
科学的研究の応用
CBT-FPhS has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of an enzyme called monoacylglycerol lipase (MAGL), which plays a crucial role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes, including pain sensation, inflammation, and appetite. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases, including pain, inflammation, and cancer.
特性
分子式 |
C21H16ClN3O3S |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-9-14-11-26-13-28-19(14)15(10-16)12-29-21-24-23-20(18-7-4-8-27-18)25(21)17-5-2-1-3-6-17/h1-10H,11-13H2 |
InChIキー |
IDTXLJZVIAKVEJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)Cl |
正規SMILES |
C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)OCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)


![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)
![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)

![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)


![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)